molecular formula C24H26N4O B12030928 N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide CAS No. 477734-52-4

N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide

Cat. No.: B12030928
CAS No.: 477734-52-4
M. Wt: 386.5 g/mol
InChI Key: ABURFHGJNWESDS-PCLIKHOPSA-N
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Description

N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide is a complex organic compound that features a pyrazole ring, a phenyl group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide typically involves the condensation of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde with cyclohexanecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and alcohols are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism by which N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide is unique due to the presence of both a cyclohexane ring and a hydrazide group, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

CAS No.

477734-52-4

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

IUPAC Name

N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C24H26N4O/c1-18-12-14-19(15-13-18)23-21(17-28(27-23)22-10-6-3-7-11-22)16-25-26-24(29)20-8-4-2-5-9-20/h3,6-7,10-17,20H,2,4-5,8-9H2,1H3,(H,26,29)/b25-16+

InChI Key

ABURFHGJNWESDS-PCLIKHOPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3CCCCC3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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